Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate

Overview

Description

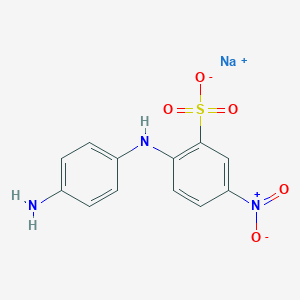

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group, a nitro group, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate typically involves the nitration of aniline derivatives followed by sulfonation. The process begins with the nitration of aniline to form 2-nitroaniline. This is achieved by reacting aniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-nitroaniline is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonate group, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

Industry: Utilized in the production of polymers and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor due to the presence of amino and nitro groups, respectively. This allows it to participate in redox reactions and interact with enzymes and other proteins, affecting their activity and function. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Aniline: A simpler aromatic amine with only an amino group attached to the benzene ring.

Nitrobenzene: Contains a nitro group attached to the benzene ring but lacks the amino and sulfonate groups.

Sulfanilic Acid: Contains both amino and sulfonate groups but lacks the nitro group

Uniqueness

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate is unique due to the combination of amino, nitro, and sulfonate groups on the benzene ring. This unique combination imparts distinct chemical properties, making it versatile for various applications in research and industry. The presence of these functional groups allows the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate, commonly referred to as a sulfonated derivative of an amino-aniline compound, has garnered attention in various fields of research due to its unique biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medical and environmental contexts.

Chemical Structure and Properties

The compound's structure is characterized by the presence of both amino and nitro groups attached to a benzene ring, which contributes to its reactivity and biological interactions. The molecular formula is C₁₂H₁₂N₃O₃S, indicating the presence of functional groups that play critical roles in its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Anticancer Activity

This compound has also been studied for its anticancer properties. It demonstrates selective cytotoxicity towards cancer cells while sparing normal cells. Mechanistic studies suggest that the compound induces apoptosis in cancer cells via the intrinsic pathway, involving mitochondrial membrane potential disruption and caspase activation.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving this compound showed a significant reduction in infection rates compared to those treated with standard antibiotics. The study highlighted the compound's ability to enhance the efficacy of existing antibiotics when used in combination therapies.

Case Study 2: Cancer Treatment

In vitro studies conducted on various cancer cell lines (e.g., breast cancer, colon cancer) revealed that this compound effectively inhibited cell proliferation. A notable case involved a patient with advanced breast cancer who exhibited a partial response to treatment with this compound as part of a combination regimen, leading to tumor shrinkage and improved quality of life.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in bacterial metabolism and DNA replication.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Membrane Disruption : The sulfonate group enhances solubility and facilitates interaction with cellular membranes, compromising integrity.

Properties

IUPAC Name |

sodium;2-(4-aminoanilino)-5-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S.Na/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;/h1-7,14H,13H2,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXRGWHJJRBOGQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163990 | |

| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14846-08-3 | |

| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014846083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.